In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione
In-Depth Technical Guide: 4-Fluorobenzo[d]thiazole-2(3H)-thione
CAS Number: 154327-24-9
This technical guide provides a comprehensive overview of the chemical and physical properties, a proposed synthesis protocol, predicted spectroscopic data, and potential biological activities of 4-Fluorobenzo[d]thiazole-2(3H)-thione. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical research.
Chemical and Physical Properties
4-Fluorobenzo[d]thiazole-2(3H)-thione is a fluorinated heterocyclic compound belonging to the benzothiazole class. The presence of a fluorine atom can significantly influence the compound's physicochemical and biological properties, including its lipophilicity, metabolic stability, and binding affinity to biological targets.
Table 1: Physicochemical Properties of 4-Fluorobenzo[d]thiazole-2(3H)-thione
| Property | Value | Reference(s) |
| Molecular Formula | C₇H₄FNS₂ | [1] |
| Molecular Weight | 185.24 g/mol | [1] |
| Appearance | White to yellow crystalline solid | [2] |
| Melting Point | 187-188 °C | [1] |
| Boiling Point | 286.1 °C at 760 mmHg | [1] |
| Density | 1.55 g/cm³ | [1] |
| LogP | 2.7241 | [1] |
| Vapor Pressure | 0.00465 mmHg at 25°C | [1] |
| Refractive Index | 1.722 | [1] |
Synthesis Protocol
Proposed Synthesis of 4-Fluorobenzo[d]thiazole-2(3H)-thione:
A potential synthesis route starts from 2-amino-3-fluorobenzenethiol, which can be reacted with carbon disulfide in the presence of a base.
Experimental Protocol (Proposed):
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Reaction Setup: To a solution of 2-amino-3-fluorobenzenethiol (1 equivalent) in ethanol in a round-bottom flask, add potassium hydroxide (1.1 equivalents).
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Addition of Carbon Disulfide: Cool the mixture in an ice bath and add carbon disulfide (1.2 equivalents) dropwise with stirring.
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Reflux: After the addition is complete, allow the mixture to warm to room temperature and then heat to reflux for 4-6 hours.
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Work-up: After cooling, the reaction mixture is poured into cold water and acidified with a dilute solution of hydrochloric acid.
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Isolation: The resulting precipitate is collected by filtration, washed with water, and dried.
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Purification: The crude product can be purified by recrystallization from a suitable solvent such as ethanol to yield 4-Fluorobenzo[d]thiazole-2(3H)-thione.
Caption: Proposed synthesis workflow for 4-Fluorobenzo[d]thiazole-2(3H)-thione.
Spectroscopic Data (Predicted)
Specific experimental spectroscopic data for 4-Fluorobenzo[d]thiazole-2(3H)-thione is not currently available in the public domain. The following are predicted spectra based on the chemical structure and data from analogous compounds.
Table 2: Predicted ¹H NMR Spectral Data (in CDCl₃, 400 MHz)
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~ 10.0 - 12.0 | br s | 1H | N-H |
| ~ 7.0 - 7.4 | m | 3H | Aromatic C-H |
Table 3: Predicted ¹³C NMR Spectral Data (in CDCl₃, 100 MHz)
| Chemical Shift (δ, ppm) | Assignment |
| ~ 180 - 190 | C=S |
| ~ 150 - 160 (d, J ≈ 250 Hz) | C-F |
| ~ 110 - 140 | Aromatic C |
Table 4: Predicted IR Spectral Data
| Wavenumber (cm⁻¹) | Assignment |
| ~ 3100 - 3000 | N-H stretch |
| ~ 1600 - 1450 | C=C aromatic stretch |
| ~ 1300 - 1200 | C-N stretch |
| ~ 1250 - 1000 | C-F stretch |
| ~ 1100 - 1000 | C=S stretch |
Potential Biological Activities and Applications
While no specific biological activity has been reported for 4-Fluorobenzo[d]thiazole-2(3H)-thione, the benzothiazole scaffold is a well-known pharmacophore present in a variety of biologically active compounds. The introduction of a fluorine atom can further enhance these properties.
Antimicrobial Activity: Thiazole and benzothiazole derivatives have been reported to exhibit a broad spectrum of antimicrobial activities against various bacterial and fungal strains.[3][4] The fluorine substituent may increase the lipophilicity of the molecule, potentially facilitating its transport across microbial cell membranes.
Anticancer Activity: Numerous benzothiazole derivatives have been investigated for their anticancer properties.[5][6] Some fluorinated 2-(4-aminophenyl)benzothiazoles have shown potent and selective cytotoxicity against human cancer cell lines.[5] The mechanism of action for some of these compounds involves the induction of cytochrome P450 enzymes, leading to the formation of reactive metabolites that can bind to cellular macromolecules and induce apoptosis.
Enzyme Inhibition: The thiazole ring is a key component in various enzyme inhibitors. For instance, certain benzothiazole derivatives have shown inhibitory activity against enzymes such as monoamine oxidase (MAO) and carboxylesterases.[7][8] The thione group in the target molecule could potentially interact with metallic cofactors in enzymes.
SARS-CoV-2 Main Protease Inhibition: Recent research has highlighted the potential of 4-fluorobenzothiazole moieties as components of inhibitors targeting the main protease (Mpro) of SARS-CoV-2, the virus responsible for COVID-19.[9] This suggests that 4-Fluorobenzo[d]thiazole-2(3H)-thione could serve as a scaffold for the development of novel antiviral agents.
Caption: A generalized workflow for the biological evaluation of the title compound.
Safety and Handling
Based on available safety data for similar compounds, 4-Fluorobenzo[d]thiazole-2(3H)-thione should be handled with care in a well-ventilated laboratory environment. Standard personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn. Avoid inhalation of dust and contact with skin and eyes. In case of contact, wash the affected area with plenty of water.
Conclusion
4-Fluorobenzo[d]thiazole-2(3H)-thione is a chemical compound with potential for further investigation in medicinal chemistry and drug discovery. While specific experimental data is limited, its structural features suggest a range of possible biological activities, including antimicrobial, anticancer, and enzyme inhibitory effects. The proposed synthesis and predicted spectroscopic data in this guide provide a foundation for researchers to initiate further studies on this promising molecule. It is important to note that all experimental protocols and spectroscopic data presented herein are predictive and should be validated through laboratory experimentation.
References
- 1. 4-Fluorobenzo[d]thiazole-2(3H)-thione|154327-24-9 - MOLBASE Encyclopedia [m.molbase.com]
- 2. polymer.chem.cmu.edu [polymer.chem.cmu.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Thiazole-2(3H)-thiones as Antimicrobial Agents Promoted by H3PW12O40-amino-functionalized CdFe12O19@SiO2 Nanocomposite [nanochemres.org]
- 5. Antitumor benzothiazoles. 14. Synthesis and in vitro biological properties of fluorinated 2-(4-aminophenyl)benzothiazoles -ORCA [orca.cardiff.ac.uk]
- 6. Synthesis and Biological Evaluation of Novel Benzothiazole-2-thiol Derivatives as Potential Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Analysis of the Inhibition of Mammalian Carboxylesterases by Novel Fluorobenzoins and Fluorobenzils - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis of novel benzothiazole derivatives and investigation of their enzyme inhibitory effects against Alzheimer's disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Structure-Activity Relationship Studies of SARS-CoV-2 Main Protease Inhibitors Containing 4-Fluorobenzothiazole-2-carbonyl Moieties - PubMed [pubmed.ncbi.nlm.nih.gov]
